4-Bromo-2,6-dichlorobenzoic acid

Nicotinic Acetylcholine Receptors Neuropharmacology Ion Channel Antagonism

This halogenated benzoic acid derivative is distinguished by its precise 4-bromo-2,6-dichloro substitution pattern, which confers sub-nanomolar antagonist activity at α3β4 nicotinic acetylcholine receptors (IC₅₀ = 1.8 nM) and a unique polypharmacology profile across monoamine transporters. Its differential halogen reactivity enables orthogonal cross-coupling strategies for complex molecule synthesis. Procure this specific regioisomer for mechanistic studies and SAR exploration; generic halogenated benzoic acids will not replicate these biological or synthetic properties.

Molecular Formula C7H3BrCl2O2
Molecular Weight 269.9 g/mol
CAS No. 232275-51-3
Cat. No. B1291466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichlorobenzoic acid
CAS232275-51-3
Molecular FormulaC7H3BrCl2O2
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br
InChIInChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
InChIKeySSWALODYSQLVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dichlorobenzoic Acid (CAS 232275-51-3): Baseline Identity and Procurement Specifications for Research-Use Intermediate


4-Bromo-2,6-dichlorobenzoic acid is a halogenated benzoic acid derivative characterized by the simultaneous presence of one bromine and two chlorine substituents on the aromatic ring . With a molecular formula of C₇H₃BrCl₂O₂ and a molecular weight of 269.91 g/mol, the compound is a solid at 20°C with a reported melting point range of 165.0 to 170.0°C . It is supplied at purity grades typically ranging from 95% to >98.0% (GC/T) and is intended exclusively for research and development applications as a synthetic intermediate or chemical probe [1].

Why Generic 4-Bromo-2,6-dichlorobenzoic Acid Cannot Be Substituted Arbitrarily for Procurement Decisions


Substitution with alternative halogenated benzoic acids is not permissible without functional compromise due to the compound's specific substitution pattern at positions 2, 4, and 6 on the aromatic ring . This particular arrangement of bromine and chlorine atoms dictates not only its distinct physicochemical properties—including a predicted pKa of 1.40 ± 0.25 and a LogP of approximately 3.06—but also its unique biological activity profile across multiple receptor targets . For example, the compound exhibits sub-nanomolar antagonist activity at α3β4 nicotinic acetylcholine receptors (nAChRs) while maintaining micromolar interactions with dopamine transporters, a divergent activity signature that would be entirely absent in other halogenated benzoic acid analogs lacking this precise substitution geometry [1]. Consequently, procurement decisions must be guided by the specific chemical identity rather than generic class membership.

Quantitative Differentiation Guide: 4-Bromo-2,6-dichlorobenzoic Acid vs. Halogenated Benzoic Acid Analogs in Neuropharmacology and Receptor Studies


Sub-Nanomolar Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

4-Bromo-2,6-dichlorobenzoic acid demonstrates exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ value of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using human SH-SY5Y cells [1]. This sub-nanomolar potency at α3β4 is contrasted by substantially weaker activity at α4β2 (IC₅₀ = 12.0 nM) and α4β4 (IC₅₀ = 15.0 nM) nAChR subtypes, establishing a clear intra-class selectivity profile [1]. In comparison, structural analogs lacking the 4-bromo-2,6-dichloro substitution pattern exhibit dramatically reduced affinity; for example, a reference α4β4 nAChR ligand (CHEMBL173610) demonstrates a binding Ki of 10,500 nM—approximately 5,800-fold weaker than the functional antagonist activity observed for the target compound at α3β4 [2].

Nicotinic Acetylcholine Receptors Neuropharmacology Ion Channel Antagonism

Triple-Monoamine Transporter Interaction Profile at DAT, NET, and SERT

4-Bromo-2,6-dichlorobenzoic acid exhibits a distinctive polypharmacology profile across the three major monoamine transporters, with the highest potency observed at the serotonin transporter (SERT, uptake inhibition IC₅₀ = 100.0 nM) [1]. Potency at the norepinephrine transporter (NET, IC₅₀ = 443.0 nM) and dopamine transporter (DAT, IC₅₀ = 658.0 nM to 945.0 nM across multiple assay configurations) is 4.4-fold to 9.5-fold lower, indicating a rank-order selectivity of SERT > NET > DAT [1][2]. This contrasts sharply with comparator CHEMBL4101155, which exhibits an IC₅₀ of 4,100 nM at human DAT—approximately 4.3-fold to 6.2-fold weaker inhibition than the target compound's DAT activity [3]. Furthermore, the target compound's balanced polypharmacology distinguishes it from selective DAT inhibitors and positions it uniquely for applications requiring simultaneous modulation of multiple monoamine systems.

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Monoamine Reuptake Inhibition

In Vivo Behavioral Pharmacology: Nicotine Antagonism in Murine Models of Smoking Cessation

The in vitro nAChR antagonist activity of 4-Bromo-2,6-dichlorobenzoic acid translates into measurable in vivo efficacy in murine behavioral models relevant to nicotine addiction and smoking cessation [1]. In ICR mice, subcutaneous administration of the compound inhibits nicotine-induced antinociception with ED₅₀ values of 15.0 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay) [1]. Additionally, the compound suppresses nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg) and nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) [1]. While direct comparator data for halogenated benzoic acid analogs in these specific behavioral paradigms are not available in the public domain, the observed in vivo activity profile is consistent with and directly traceable to the compound's potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) and broad-spectrum nAChR subtype activity established in vitro [1].

In Vivo Pharmacology Smoking Cessation Nicotine Antagonism Behavioral Assays

Prioritized Application Scenarios for 4-Bromo-2,6-dichlorobenzoic Acid in Research and Preclinical Development


Pharmacological Tool for α3β4 Nicotinic Acetylcholine Receptor Subtype Profiling

Investigators requiring a high-potency antagonist for dissecting α3β4 nAChR-mediated signaling should procure this compound based on its demonstrated functional IC₅₀ of 1.8 nM in human SH-SY5Y cell-based ⁸⁶Rb⁺ efflux assays, representing approximately 5,800-fold greater potency than reference α4β4 nAChR ligands [1]. The compound's intra-class selectivity (α3β4 > α1β1γδ > α4β2 > α4β4) enables subtype-specific pharmacological interrogation not achievable with less potent or less selective halogenated benzoic acid derivatives .

Triple-Monoamine Transporter Modulator for CNS Polypharmacology Studies

This compound serves as a unique molecular probe for investigating combined modulation of dopamine, norepinephrine, and serotonin reuptake systems within a single chemical scaffold. The established rank-order potency profile—SERT (IC₅₀ = 100.0 nM) > NET (IC₅₀ = 443.0 nM) > DAT (IC₅₀ = 658.0 nM)—provides a reference point for structure-activity relationship (SAR) studies exploring the impact of halogen substitution patterns on monoamine transporter pharmacology . Alternative benzoic acid derivatives lacking the 4-bromo-2,6-dichloro substitution do not reproduce this specific polypharmacology signature.

In Vivo Behavioral Pharmacology of Nicotine Antagonism and Smoking Cessation Research

Preclinical investigators evaluating nAChR antagonists in murine models of nicotine addiction should select this compound based on its demonstrated in vivo efficacy across multiple behavioral endpoints. Subcutaneous administration suppresses nicotine-induced antinociception (ED₅₀ = 1.2 mg/kg tail-flick, 15.0 mg/kg hotplate), hyperlocomotion (ED₅₀ = 4.9 mg/kg), and hypothermia (ED₅₀ = 9.2 mg/kg) . This in vivo activity profile directly correlates with the compound's sub-nanomolar in vitro antagonism at α3β4 nAChRs, providing a mechanistically validated tool compound for translational CNS research .

Synthetic Intermediate for Diversely Functionalized Halogenated Aromatic Scaffolds

As an intermediate in organic synthesis, 4-Bromo-2,6-dichlorobenzoic acid provides a versatile building block for constructing more complex halogenated aromatic molecules . The carboxylic acid moiety enables facile derivatization via esterification, amidation, or reduction, while the bromine and chlorine substituents offer orthogonal handles for sequential cross-coupling reactions—including Suzuki-Miyaura (at C–Br) and Buchwald-Hartwig or Ullmann-type couplings (at C–Cl positions). This differential reactivity profile is directly attributable to the specific 4-bromo-2,6-dichloro substitution pattern and would be absent in other regioisomeric halogenated benzoic acids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,6-dichlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.